BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 1207853-10-8
VCID: VC0170542
InChI: InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1
SMILES: C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H16FNO3
Molecular Weight: 253.273

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE

CAS No.: 1207853-10-8

Cat. No.: VC0170542

Molecular Formula: C13H16FNO3

Molecular Weight: 253.273

* For research use only. Not for human or veterinary use.

BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE - 1207853-10-8

Specification

CAS No. 1207853-10-8
Molecular Formula C13H16FNO3
Molecular Weight 253.273
IUPAC Name benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1
Standard InChI Key HNBFJUNWIWJEJJ-NEPJUHHUSA-N
SMILES C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound characterized by a piperidine ring with strategically positioned functional groups. It is also commonly known as cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester, reflecting its cis stereochemistry with respect to the fluorine and hydroxyl groups on the piperidine ring . The compound has specific stereocenters at positions 3 and 4, with the (3S,4R) configuration being critical to its chemical behavior and potential applications.

Nomenclature and Identification

The compound is identified by several names and identification numbers in chemical databases and literature:

Identifier TypeValue
IUPAC NameBenzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Common Synonymscis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester, cis-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
CAS Registry Numbers913574-95-5, 1207853-10-8, 1932224-33-3
PubChem CID40152155
MDL NumberMFCD23106430

The compound has multiple CAS registry numbers assigned to it, which might reflect different sources or slight variations in how the structure was initially reported .

Molecular and Structural Properties

The structural features of benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate include a six-membered piperidine ring with specific substituents:

PropertyValue
Molecular FormulaC₁₃H₁₆FNO₃
Molecular Weight253.27 g/mol
Standard InChIInChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1
Standard InChIKeyHNBFJUNWIWJEJJ-NWDGAFQWSA-N
Isomeric SMILESC1CN(CC@HO)C(=O)OCC2=CC=CC=C2

The structural diagram shows a piperidine ring with a fluorine atom at the 4-position in the (R) configuration and a hydroxyl group at the 3-position in the (S) configuration, creating a cis relationship between these substituents. The nitrogen of the piperidine is functionalized with a benzyloxycarbonyl (Cbz or Z) protecting group .

Physical and Chemical Properties

The physical and chemical properties of benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate significantly influence its behavior in chemical reactions and its utility in pharmaceutical research.

PropertyValue
Physical StateSolid at room temperature (inferred based on similar compounds)
SolubilityLikely soluble in organic solvents such as dichloromethane, chloroform, and DMSO
StabilityStable under standard laboratory conditions

Chemical Reactivity and Functional Groups

The compound possesses three key functional groups that contribute to its chemical reactivity:

  • Hydroxyl Group (3-position): The secondary alcohol functionality can participate in various reactions including esterification, oxidation, and dehydration. It can also serve as a handle for further functionalization.

  • Fluorine Substituent (4-position): The C-F bond introduces unique electronic properties to the molecule. Fluorine's high electronegativity affects the electron distribution in the piperidine ring, potentially influencing the reactivity of neighboring functional groups.

  • Carbamate Group (N-Cbz): The benzyl carbamate (Cbz) group serves as a protecting group for the piperidine nitrogen. This group can be selectively removed under various conditions (e.g., catalytic hydrogenation), allowing for further transformations at the nitrogen position.

Synthesis and Preparation

The synthesis of benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves multi-step synthetic routes that ensure the correct stereochemistry at positions 3 and 4 of the piperidine ring.

Applications in Research and Industry

Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate has several important applications, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Research Applications

The compound's structure suggests significant potential in drug development programs:

  • Building Block for Drug Candidates: Its well-defined stereochemistry and functionalized piperidine structure make it valuable in medicinal chemistry, particularly for the synthesis of compounds targeting central nervous system disorders, pain management, and other therapeutic areas.

  • Fluorinated Pharmaceuticals: The strategic incorporation of fluorine is a common approach in drug design. Fluorine substitution can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins.

  • Structure-Activity Relationship Studies: The compound can serve as a scaffold for the development of analog libraries to explore structure-activity relationships in drug discovery programs.

Role as a Chemical Intermediate

As a synthetic intermediate, the compound offers several advantages:

  • Versatile Functionalization Points: The presence of hydroxyl, fluorine, and protected amine functionalities provides multiple handles for diverse chemical transformations.

  • Stereochemical Control: The defined stereochemistry at the 3- and 4-positions serves as a platform for the stereocontrolled introduction of additional substituents.

  • Protected Nitrogen: The Cbz-protected nitrogen can be selectively deprotected and further functionalized, allowing for the synthesis of more complex nitrogen-containing heterocycles.

Safety ParameterInformation
Signal WordDanger
Hazard StatementsH301 (Toxic if swallowed)
Precautionary StatementsP301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
UN Number2811
Hazard Class6.1 (Toxic substances)
Packing GroupIII

These safety classifications indicate that the compound is toxic if ingested and should be handled with appropriate precautions in laboratory settings. Standard safety measures for handling toxic chemicals should be employed, including the use of personal protective equipment, proper ventilation, and appropriate waste disposal procedures .

Related Compounds and Structural Analogs

Several structural analogs of benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate exist, differing primarily in stereochemistry:

  • trans-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 913574-96-6): Features trans stereochemistry between the fluorine and hydroxyl groups.

  • (3S,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1209780-78-8): Features the fluorine and hydroxyl groups both on the same face of the piperidine ring.

  • (3R,4R)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1554141-63-7): The enantiomer of the (3S,4S) isomer .

These structural variations may exhibit different chemical reactivity, physical properties, and biological activities, making the stereoselective synthesis of each isomer important for comprehensive structure-activity relationship studies.

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